molecular formula C12H14ClNO B7510501 4-chloro-N-cyclopropyl-N-ethylbenzamide

4-chloro-N-cyclopropyl-N-ethylbenzamide

Cat. No.: B7510501
M. Wt: 223.70 g/mol
InChI Key: ZLQNTQTULDCDKL-UHFFFAOYSA-N
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Description

4-Chloro-N-cyclopropyl-N-ethylbenzamide is a synthetic organic compound featuring a benzamide core that is substituted with a chlorine atom at the 4-position and a N-cyclopropyl-N-ethyl carboxamide group. This specific arrangement of a chloro substituent on the phenyl ring and a diamide side chain is of significant interest in medicinal chemistry and drug discovery research. Compounds with similar structures, such as piperidin-4-yl-amide derivatives, have been investigated for their activity as antagonists of somatostatin receptor subtypes, which is a target for metabolic and gastrointestinal disorders . Furthermore, the presence of the cyclopropyl group is a notable structural motif; recent research has highlighted the importance of cyclopropyl carboxamides in drug discovery, demonstrating their potential to target essential proteins in pathogens, such as cytochrome b in Plasmodium species for antimalarial development . The integration of a chloro atom and the N-cyclopropyl-N-ethyl moiety on the benzamide scaffold makes this compound a valuable building block for structure-activity relationship (SAR) studies. Researchers can utilize it in the design and synthesis of novel molecules aimed at exploring interactions with various biological targets. Its primary application is in pharmaceutical R&D, particularly in the synthesis of potential therapeutic agents for a range of diseases. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-N-cyclopropyl-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-2-14(11-7-8-11)12(15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQNTQTULDCDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The nitrogen substituents significantly influence solubility, crystallinity, and intermolecular interactions. For example:

  • 4-Chloro-N-phenylbenzamide (C₁₃H₁₀ClNO, 231.7 g/mol) exhibits planar geometry due to the aromatic phenyl group, enabling π-π stacking .
  • 4-Chloro-N-methylbenzamide (C₈H₈ClNO, 169.6 g/mol) forms hydrogen-bonded chains via N–H⋯O interactions, with dihedral angles of 5.9° and 16.7° between the benzene ring and amide group .
  • 4-Chloro-N-cyclohexylbenzamide (C₁₃H₁₆ClNO, 253.7 g/mol) adopts a non-planar conformation due to the bulky cyclohexyl group, reducing crystallinity compared to smaller substituents .

The cyclopropyl-ethyl combination in the target compound likely introduces moderate steric hindrance, balancing solubility and crystallinity. Cyclopropane’s ring strain may also enhance reactivity or binding affinity in biological systems.

Crystallographic and Structural Data

Key crystallographic parameters for selected analogs:

Compound Dihedral Angle (Benzene-Amide) Hydrogen Bonding Space Group Reference
4-Chloro-N-methylbenzamide 5.9°, 16.7° N–H⋯O chains P2₁/c
4-Chloro-N-phenylbenzamide 7.2° N–H⋯O dimers P-1
4-Chloro-N-(2-methoxyphenyl)benzamide 10.3° N–H⋯O, C–H⋯O networks P2₁/n

Q & A

Basic Research Question

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent effects on aromatic protons (δ 7.3–7.8 ppm) and confirm amide bond formation (C=O at ~168 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 266.08) .
  • X-ray crystallography : Single-crystal analysis reveals planar amide groups and dihedral angles between aromatic rings (e.g., 4-Chloro-N-phenylbenzamide shows a 44.5° angle ). For analogues, synchrotron radiation improves resolution for bulky substituents like cyclopropyl .

How can researchers resolve discrepancies in reported bioactivity data for benzamide derivatives?

Advanced Research Question
Contradictions in enzyme inhibition or receptor binding data may arise from:

  • Assay variability : Standardize conditions (e.g., pH, temperature) and use positive controls (e.g., known inhibitors for acetylcholinesterase) .
  • Structural analogs : Compare substituent effects; for example, replacing ethyl with bulkier groups (e.g., isopropyl) may alter binding kinetics .
  • Statistical validation : Apply ANOVA to replicate data and assess significance thresholds (p < 0.01) .

What strategies are effective for purifying 4-chloro-N-cyclopropyl-N-ethylbenzamide from byproducts?

Basic Research Question

  • Liquid-liquid extraction : Separate unreacted amine using HCl washes.
  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate high-purity crystals.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve polar impurities, achieving >98% purity .

How does the crystal structure of this compound inform its molecular interactions?

Advanced Research Question
X-ray data for analogues (e.g., 4-Chloro-N-(3-chlorophenyl)benzamide) reveal:

  • Hydrogen bonding : Amide N–H···O=C interactions stabilize crystal packing, influencing solubility .
  • Torsional angles : Substituents like cyclopropyl increase non-planarity, reducing π-π stacking in biological targets .
  • Electron density maps : Identify regions prone to electrophilic attack (e.g., chloro substituents) for derivatization studies .

What methodologies are used to study structure-activity relationships (SAR) for benzamide derivatives?

Advanced Research Question

  • QSAR modeling : Use Hammett constants (σ) for substituent electronic effects and logP values to correlate hydrophobicity with activity .
  • Molecular docking : AutoDock Vina simulates binding to targets (e.g., kinase enzymes) using PDB structures (e.g., 4CLO) .
  • In vitro assays : Measure IC50_{50} values against cancer cell lines (e.g., MCF-7) to prioritize derivatives for in vivo testing .

How can researchers address low yields in large-scale synthesis?

Advanced Research Question

  • Catalytic optimization : Switch from triethylamine to DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Flow chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis) and improve scalability .
  • In-line analytics : FTIR monitors reaction progress in real time, adjusting reagent feed rates .

What are the challenges in designing derivatives with enhanced metabolic stability?

Advanced Research Question

  • Cyclopropyl effects : The strained ring may reduce hepatic CYP450-mediated oxidation compared to linear alkyl groups .
  • Deuterium labeling : Replace labile hydrogens (e.g., amide N–H) with deuterium to prolong half-life (e.g., t1/2t_{1/2} increased by 2.5× in rat models) .
  • Prodrug strategies : Introduce ester moieties cleaved by esterases in target tissues .

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